molecular formula C9H9ClN4O2 B11872307 Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate

Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate

Cat. No.: B11872307
M. Wt: 240.64 g/mol
InChI Key: VHQOIAOYVMMVAV-UHFFFAOYSA-N
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Description

Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate can then be chlorinated and further reacted with ethyl carbamate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.

Scientific Research Applications

Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate can be compared with other imidazo[4,5-b]pyridine derivatives:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: Investigated for migraine treatment.

    Ralimetinib: Investigated for cancer and Proteus syndrome treatment.

    Miransertib: Investigated for Proteus syndrome treatment.

These compounds share the imidazo[4,5-b]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this scaffold in drug discovery.

Biological Activity

Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate, a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a chloro substituent and an ethyl carbamate moiety, contribute to its diverse pharmacological properties.

  • Molecular Formula : C9H9ClN4O2
  • Molecular Weight : 240.64 g/mol
  • CAS Number : 37436-94-5
  • IUPAC Name : Ethyl N-(7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate

Synthesis and Preparation

The synthesis of this compound typically involves multi-step processes that include constructing the imidazo[4,5-b]pyridine core followed by functionalization. Common synthetic routes include:

  • Michael Addition : Involves the addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives.
  • Intramolecular Cyclization : Forms the imidazo[4,5-b]pyridine core from the initial products.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with specific molecular targets. Notably, it has shown potential in:

  • Anticancer Activity : The compound may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
  • Enzyme Inhibition : The compound is known to inhibit specific enzymes that play critical roles in disease mechanisms.

The mechanism of action of this compound primarily involves:

  • Binding Affinity : Interaction with target proteins through hydrogen bonding and hydrophobic interactions.
  • Enzyme Inhibition : Competitive inhibition of enzymes such as kinases and phosphatases that are crucial for cellular signaling.

Comparative Analysis with Similar Compounds

A comparison with other compounds in the imidazo[4,5-b]pyridine family highlights the unique aspects of this compound:

Compound NameKey FeaturesUnique Aspects
This compoundChloro substituent; ethyl carbamatePotential anticancer activity
7-Chloroimidazo[4,5-b]pyridineNo carbamate group; simpler structureBasic scaffold for further modifications
Ethyl (6-chloroimidazo[1,2-a]pyridine-3-carboxylateDifferent substitution patternMay have differing solubility and reactivity
Ethyl (2-aminoimidazo[1,2-a]pyridineAmino group instead of chloroPotentially different biological interactions

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines through kinase inhibition pathways.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Enzyme Interaction Studies : Research utilizing surface plasmon resonance indicated strong binding affinity between the compound and targeted enzymes involved in cancer progression.

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl N-(7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate

InChI

InChI=1S/C9H9ClN4O2/c1-2-16-9(15)14-6-3-5(10)7-8(13-6)12-4-11-7/h3-4,7H,2H2,1H3,(H,11,12,13,14,15)

InChI Key

VHQOIAOYVMMVAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=NC2C(=C1)Cl

Origin of Product

United States

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